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Introduction
Caged ATP comprises adenosine triphosphate (ATP) molecules that are rendered biologically

inactive by a photoremovable protecting group, often referred to as a "caging" group.[1] This

chemical modification prevents the ATP from being recognized and utilized by ATP-dependent

biological machinery.[2] Upon illumination with light of a specific wavelength, the caging group

is cleaved, rapidly releasing active ATP in a spatially and temporally controlled manner.[2][3]

This technology offers a powerful tool for investigating a wide array of biological processes with

high precision, from the molecular mechanics of a single protein to the complex signaling

cascades within a cellular network.[1]

In the burgeoning field of bionanotechnology, caged ATP is emerging as an indispensable tool

for powering and controlling nanoscale devices, studying ATP-dependent molecular motors,

and developing novel ATP-responsive drug delivery systems.[4][5] These application notes

provide an overview of the use of caged ATP in bionanodevices, alongside detailed protocols

for its application.

Key Applications in Bionanodevices
Powering Molecular Motors: Biological molecular motors, such as kinesin and myosin, are

protein-based nanomachines that convert the chemical energy from ATP hydrolysis into

mechanical work.[6][7][8] Caged ATP allows for the precise initiation of the activity of these
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motors, enabling detailed studies of their force generation, velocity, and processivity.[9] This

is crucial for the development of hybrid bionanodevices where these motors are used for

transport and actuation.[4]

Controlled Drug Release: ATP-responsive drug delivery systems are a novel class of smart

therapeutics designed to release their payload in response to specific biological cues.[5] The

significant concentration gradient of ATP between the extracellular (<0.4 mM) and

intracellular (1-10 mM) environments makes it an ideal trigger.[5] Caged ATP can be used in

the development and testing of such systems by mimicking the localized, high

concentrations of ATP that these nanocarriers would encounter upon cellular uptake.

Investigating Purinergic Signaling: In neuroscience and cell biology, ATP acts as an

important extracellular signaling molecule by activating purinergic receptors (P2X and P2Y).

[9][10] Caged ATP allows researchers to precisely stimulate these receptors on the surface

of cells or within specific subcellular compartments, providing insights into their role in health

and disease.[11][12] This is relevant for the design of bionanodevices that aim to modulate

cellular communication.

Fueling ATP-Synthase Based Nanomotors: ATP synthase, a rotary molecular motor, can

synthesize or hydrolyze ATP.[4][13] In bionanodevices, purified and reconstituted ATP

synthase can be used to generate rotational motion or to synthesize ATP. Caged ATP
provides a method to supply the fuel for ATP hydrolysis-driven rotation in a controlled

fashion.

Quantitative Data on Caged ATP
The selection of a caged ATP compound and the parameters for its photolysis are critical for

the success of an experiment. The following table summarizes key quantitative data for

commonly used caged ATP variants.
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Caged
Compound

λmax (nm)
Quantum
Yield (Φ)

Release
Rate (s⁻¹) at
pH 7

Molar
Extinction
Coefficient
(ε) (L mol⁻¹
cm⁻¹)

Ref.

NPE-caged

ATP
260

Varies by

conditions
~220 18,000 [10][14][15]

DMNPE-

caged ATP
~355 ~0.065 >10,000 ~4,300 [1]

NPE: P³-(1-(2-nitrophenyl)ethyl)ester; DMNPE: P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl)ester

Experimental Protocols
Protocol 1: Light-Activated Control of an ATP-Dependent
Molecular Motor (e.g., Kinesin)
This protocol describes a general method for observing the controlled movement of kinesin

motors along microtubule tracks upon photorelease of ATP.

Materials:

NPE-caged ATP (e.g., from Jena Bioscience)[10]

Purified, fluorescently labeled kinesin motors

Polymerized, fluorescently labeled microtubules

Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mg/mL casein, 10 µM taxol)

Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

Microscope slide and coverslip, coated with an anti-casein antibody to immobilize

microtubules
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Total Internal Reflection Fluorescence (TIRF) microscope equipped with a UV flash lamp or

laser for photolysis

Image acquisition software

Procedure:

Prepare the Flow Cell: Assemble a flow cell using a microscope slide and coverslip.

Immobilize Microtubules: Introduce the microtubule solution into the flow cell and incubate

for 5 minutes to allow them to adhere to the antibody-coated surface.

Block the Surface: Wash the flow cell with motility buffer containing 1 mg/mL casein to block

non-specific binding sites.

Introduce Kinesin and Caged ATP: Introduce a solution containing the kinesin motors and

NPE-caged ATP (final concentration 1-5 mM) in motility buffer with an oxygen scavenger

system.

Microscopy Setup: Place the slide on the TIRF microscope. Locate the immobilized

microtubules using the appropriate fluorescence channel.

Photolysis and Data Acquisition:

Begin image acquisition to record the baseline (no movement of kinesin).

Deliver a brief pulse of UV light (e.g., 340-360 nm) to the sample to photorelease ATP. The

duration and intensity of the pulse should be optimized to release a desired concentration

of ATP.[3]

Continue image acquisition to observe the directed movement of kinesin motors along the

microtubule tracks.

Data Analysis: Analyze the acquired image series to determine the velocity and processivity

of the kinesin motors.
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Protocol 2: Controlled ATP Release from a Nanocarrier
System
This protocol outlines a method to verify the ATP-triggered release of a cargo molecule from a

nanoparticle-based drug delivery system using caged ATP to mimic the intracellular ATP

concentration.

Materials:

ATP-responsive nanoparticles loaded with a fluorescent cargo (e.g., doxorubicin)

NPE-caged ATP

Phosphate-buffered saline (PBS), pH 7.4

Fluorometer or fluorescence plate reader

UV light source (e.g., 365 nm LED or lamp)

Procedure:

Sample Preparation: Prepare a suspension of the cargo-loaded nanoparticles in PBS.

Addition of Caged ATP: Add NPE-caged ATP to the nanoparticle suspension to a final

concentration that mimics the intracellular environment (e.g., 5 mM).

Baseline Fluorescence Measurement: Measure the fluorescence intensity of the suspension

before UV irradiation. This represents the amount of cargo that may have leaked from the

nanoparticles.

Photolysis: Expose the sample to UV light for a defined period to release ATP. The duration

of exposure should be calibrated to achieve a specific concentration of released ATP.

Fluorescence Measurement after Photolysis: After UV exposure, measure the fluorescence

intensity of the suspension again. An increase in fluorescence indicates the release of the

cargo from the nanoparticles in response to the photoreleased ATP.

Control Experiments:
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A sample of nanoparticles with caged ATP but without UV exposure.

A sample of nanoparticles with UV exposure but without caged ATP.

A sample of free fluorescent cargo at a concentration equivalent to 100% release to serve

as a positive control.

Data Analysis: Calculate the percentage of cargo released by comparing the fluorescence

increase in the experimental sample to the fluorescence of the 100% release control.
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Caption: ATP signaling via P2Y and P2X receptors initiated by photorelease from caged ATP.

Experimental Workflow: Light-Controlled Molecular
Motor Assay
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Caption: Workflow for a light-activated kinesin motility assay using caged ATP.
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Logical Relationship: Caged ATP for Bionanodevice
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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